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Compound of Interest

Compound Name: (±)-Paniculidine A

Cat. No.: B041348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the determination of the absolute configuration of

Paniculidine A, a monochiral indole alkaloid. The focus is on the experimental data and

methodologies that have been pivotal in establishing its stereochemistry.

Core Findings: The R-Configuration of Natural
Paniculidine A
The absolute configuration of naturally occurring Paniculidine A has been established as R.

This was determined through the enantioselective synthesis of its S-enantiomer and a

comparison of its properties with the natural product. The synthesis of (S)-Paniculidine A

confirmed that the natural alkaloid belongs to the R-series.[1][2]

Quantitative Data Summary
The determination of the absolute configuration of Paniculidine A relied on the measurement of

specific rotation at various stages of the synthesis of its S-enantiomer. This data, along with the

data for the final product, is summarized in the table below.
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Compound Formula
Specific Rotation [α]D (c,
solvent)

(S)-N-Tosyl-3-(4-methylpent-1-

en-yl)indole
C23H25NO2S +82.7° (c 1.64, CHCl3) at 25°C

(S)-N-Tosyl-3-(4-

methylpentyl)indole
C23H27NO2S +8.7° (c 1.64, CHCl3) at 27°C

(S)-Paniculidine A C16H21N +27.3° (c 1.78, CHCl3) at 24°C

Data sourced from Czeskis and Moissenkov, J. CHEM. SOC. PERKIN TRANS. I 1989.[1]

Experimental Protocols
The absolute configuration of Paniculidine A was established by synthesizing its enantiomer,

(S)-Paniculidine A, from a starting material of known chirality, (4R)-5-acetoxy-4-

methylpentanoic acid. The key experimental steps are outlined below.

Synthesis of the S-Enantiomer of Paniculidine A
Starting Material: The synthesis commenced with (4R)-5-acetoxy-4-methylpentanoic acid, a

readily available chiral building block.

Wittig Reaction: A crucial step involved the Wittig reaction of N-tosyl-3-formylindole with a

phosphorane generated from a chiral precursor derived from the starting material. This

reaction produced the disubstituted cis-olefin, (S)-N-Tosyl-3-(4-methylpent-1-en-yl)indole,

with high stereoselectivity (>98%).

Catalytic Hydrogenation: The olefinic double bond in the product from the Wittig reaction was

then quantitatively hydrogenated to yield (S)-N-Tosyl-3-(4-methylpentyl)indole.

Detosylation: The final step was the removal of the tosyl protecting group, which was

achieved in a quantitative yield using a high-pressure technique, affording (S)-Paniculidine A.

The synthesized (S)-Paniculidine A exhibited a positive specific rotation ([α]D^24 +27.3°), which

is opposite to that of the natural Paniculidine A. This unequivocally established the absolute

configuration of the natural product as R.[1]
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Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the experimental workflow used to determine

the absolute configuration of Paniculidine A.
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Experimental workflow for determining the absolute configuration of Paniculidine A.
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Synthetic Pathway of (S)-Paniculidine A
The chemical transformations involved in the synthesis of (S)-Paniculidine A are depicted in the

following pathway diagram.
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Key synthetic transformations in the preparation of (S)-Paniculidine A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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